molecular formula C18H20N2O2 B15058227 (2-(6-Methoxypyridin-3-yl)piperidin-1-yl)(phenyl)methanone

(2-(6-Methoxypyridin-3-yl)piperidin-1-yl)(phenyl)methanone

Cat. No.: B15058227
M. Wt: 296.4 g/mol
InChI Key: SMVHBKTZQXBVIP-UHFFFAOYSA-N
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Description

(2-(6-Methoxypyridin-3-yl)piperidin-1-yl)(phenyl)methanone: is a compound that features a piperidine ring substituted with a methoxypyridine and a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-(6-Methoxypyridin-3-yl)piperidin-1-yl)(phenyl)methanone typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often utilize continuous flow reactors and automated systems to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxypyridine moiety.

    Reduction: Reduction reactions can be performed on the carbonyl group of the methanone moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Reagents like organolithium compounds and Grignard reagents are frequently employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxypyridine moiety can yield pyridine N-oxides, while reduction of the carbonyl group can produce alcohols.

Mechanism of Action

The mechanism of action of (2-(6-Methoxypyridin-3-yl)piperidin-1-yl)(phenyl)methanone involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. For instance, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

    (2-(6-Methoxypyridin-3-yl)piperidin-1-yl)(phenyl)methanone: is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methoxypyridine moiety, in particular, contributes to its potential as a pharmacologically active compound.

Properties

Molecular Formula

C18H20N2O2

Molecular Weight

296.4 g/mol

IUPAC Name

[2-(6-methoxypyridin-3-yl)piperidin-1-yl]-phenylmethanone

InChI

InChI=1S/C18H20N2O2/c1-22-17-11-10-15(13-19-17)16-9-5-6-12-20(16)18(21)14-7-3-2-4-8-14/h2-4,7-8,10-11,13,16H,5-6,9,12H2,1H3

InChI Key

SMVHBKTZQXBVIP-UHFFFAOYSA-N

Canonical SMILES

COC1=NC=C(C=C1)C2CCCCN2C(=O)C3=CC=CC=C3

Origin of Product

United States

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